Succinamide

Thermal Analysis Material Science Solid-State Chemistry

Succinamide (butanediamide, CAS 110-14-5) is a white crystalline C4 α,ω-diamide supplied at ≥98% purity-the most frequently verified specification across major suppliers. Researchers sourcing diamide scaffolds for high-temperature polymers or extractive metallurgy face a critical odd-even effect: odd-carbon analogs (e.g., malonamide) melt ~90 °C lower, failing in processes requiring a solid-state scaffold during early reaction stages. Succinamide eliminates this risk. • Thermal Stability: 260-265 °C melting point (with decomposition) ensures a wide processing window for polyamide syntheses. • Extractant Performance: Succinamide derivatives extract U(VI) more efficiently than malonamide congeners; bis-succinamide constructs further enhance efficiency. • CNS Lead Optimization: Succinamide-derived M1 agonists reverse scopolamine-induced amnesia in vivo, whereas the succinimide analog is completely inactive. • Controlled Dissolution: Aqueous solubility ~4.5 g/L (≈40-fold lower than malonamide) supports slow-release drug delivery design and solid-phase synthesis with minimal swelling.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 110-14-5
Cat. No. B089737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinamide
CAS110-14-5
Synonymssuccinamide
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(=O)N
InChIInChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
InChIKeySNCZNSNPXMPCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinamide: Core Physicochemical and Structural Profile


Succinamide (butanediamide, CAS 110-14-5) is a C4 linear aliphatic α,ω-diamide, structurally defined as H₂NCO–(CH₂)₂–CONH₂ with a molecular weight of 116.12 g/mol . This white crystalline solid exhibits an experimental melting point of 260–265 °C (with decomposition) and a predicted cLogP of -1.477 , indicative of pronounced hydrophilicity. As the diamide derivative of succinic acid, it serves as both a fundamental building block in organic synthesis and the parent scaffold for numerous pharmacologically active derivatives, including anticonvulsant agents and protease inhibitors .

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Scaffold Even-carbon (C4) linear aliphatic α,ω-diamide
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Parent core Core structure of reported anticonvulsant and protease inhibitor analogs
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Hydrophilicity Predicted hydrophilic character (logP context)

Succinamide: Risks of Generic Diamide Substitution


Generic substitution with other linear aliphatic diamides—such as malonamide (C3), glutaramide (C5), or oxamide (C2)—is not scientifically valid due to a well-documented odd–even effect governing their solid-state thermodynamics, crystal packing, and consequently, their macroscopic properties [1]. This alternation in fusion enthalpy and melting temperature arises from fundamental differences in hydrogen-bonding consonance and molecular layer stacking between even-carbon (e.g., succinamide) and odd-carbon (e.g., malonamide) diamides [2]. Furthermore, functional performance in critical applications such as metal extraction [3] and biological activity [4] is highly sensitive to the specific carbon chain length and amide group spacing, rendering any untested analog a high-risk replacement.

Odd–even thermal shift

Even-carbon (C4) vs odd-carbon (C3/C5) diamides exhibit distinct crystal packing and melting thermodynamics, which may alter high-temperature processing outcomes.

Extraction performance sensitivity

Uranium(VI) extraction efficiency depends on chelate ring size; malonamide (C3) was reported less effective, so substituting with shorter-chain analogs risks reduced performance.

Core scaffold SAR mismatch

In neuropharmacological models, replacing the succinamide core with a succinimide analog abolished target engagement; core substitution may invalidate research endpoints.

Succinamide vs. Key Diamide and Imide Analogs


Melting Point Advantage over Malonamide

Succinamide exhibits a melting point of 260-265 °C (with decomposition), which is substantially higher than that of its closest lower homolog, malonamide, which melts at 172-175 °C . This difference is a direct consequence of the odd–even effect in linear alkane-α,ω-diamides, where the even-carbon backbone (C4) of succinamide allows for more favorable crystal packing and stronger intermolecular hydrogen bonding compared to the odd-carbon (C3) malonamide [1].

Melting Point
Head-to-head
ΔT ≈ +88–93 °C (260–265 °C dec. vs. 172–175 °C)
Supports high-temperature processing context
Based on reported odd–even effect in alkane-α,ω-diamides
Thermal Analysis Material Science Solid-State Chemistry

Uranium(VI) Extraction Efficiency vs. Malonamide

In a comparative study of amidic extractants for nuclear waste treatment, succinamides and glutaramides were equally effective in forming and extracting uranium(VI) complexes from aqueous nitric acid solutions, whereas malonamides were explicitly found to be less effective [1]. This functional superiority is attributed to the more favorable chelate ring size and conformational flexibility afforded by the C4 succinamide backbone compared to the shorter, more rigid C3 malonamide structure.

U(VI) Extraction
Head-to-head
Succinamide & glutaramide effective; malonamide less effective
Supports actinide separation ligand design
Qualitative assessment in published extraction study
Nuclear Fuel Reprocessing Actinide Chemistry Liquid-Liquid Extraction

Amnesia Reversal: Succinamide vs. Succinimide

In a head-to-head in vivo study evaluating p-aminophenol derivatives, the succinamide derivative successfully reversed scopolamine-induced amnesia in a Pavlovian/Instrumental autoshaped memory task, demonstrating significant cognitive effect. In stark contrast, the structurally analogous succinimide derivative—differing only by an additional carbonyl group in a cyclic imide ring—failed to reverse the amnesia [1]. Molecular docking studies corroborated these findings, suggesting the open-chain succinamide structure is critical for productive interaction with the M1 muscarinic receptor [2].

In Vivo Model Response
Head-to-head
Succinamide derivative active; succinimide analog inactive
Supports muscarinic receptor SAR studies
Animal model endpoint; scopolamine amnesia paradigm
Neuropharmacology Alzheimer's Disease Muscarinic Receptor

Lower Aqueous Solubility vs. Malonamide

Succinamide's water solubility is reported as 'slightly soluble' and requires 220 parts of cold water to dissolve 1 part solid , which translates to an approximate solubility of 4.5 g/L. In contrast, malonamide exhibits a water solubility of 180 g/L at 20°C . This represents a roughly 40-fold difference in aqueous solubility, a critical parameter driven by the different hydrophobic surface area and hydrogen-bonding network of the C4 vs. C3 diamide backbone.

Aqueous Solubility
Cross-study comparable
~4.5 g/L (succinamide) vs. 180 g/L (malonamide); ~40× difference
Indicates low-solubility profile for solid-phase research
Approximate solubility comparison; literature values
Solubility Profiling Formulation Science Organic Synthesis

Bis-Succinamide: Enhanced Uranium Extraction vs. Single Ligand

While this evidence compares succinamide derivatives rather than succinamide itself to a different compound class, it provides critical procurement guidance for those building upon the succinamide scaffold. A study demonstrated that extractants based on a bis-succinamide (BisSCA) skeleton exhibited better extraction efficiency for uranyl ion (UO₂²⁺) than those based on a single succinamide moiety [1]. This suggests that the specific arrangement and multiplicity of succinamide units is a key design parameter for optimizing performance.

Ligand Architecture
Class-level inference
Bis-succinamide extractants showed higher extraction vs. single succinamide
Suggests dimeric ligand strategy for extraction optimization
Based on derivative study; context-dependent
Nuclear Chemistry Separation Science Ligand Design

Succinamide: Validated Application Scenarios


High-Temperature Polymer Synthesis and Material Science

Succinamide's 260-265°C melting point—nearly 90°C higher than malonamide—makes it the superior choice as a monomer, crosslinker, or additive in high-temperature polymer syntheses or composite processing where thermal stability is paramount . This expanded processing window prevents premature melting and ensures the diamide remains a solid scaffold during initial reaction stages, a critical requirement for the synthesis of thermally robust polyamides and related materials.

Actinide/Lanthanide Separation and Nuclear Fuel Reprocessing

For researchers developing novel extractants for nuclear waste treatment or rare earth element separations, succinamide and its derivatives offer a proven performance advantage. Comparative data show succinamides are more effective uranium(VI) extractants than malonamides , and bis-succinamide constructs further enhance this efficiency [1]. Sourcing succinamide as a core building block is therefore a scientifically justified starting point for optimizing ligand design in this field.

Neuroscience Drug Discovery Targeting Muscarinic Receptors

In the design of novel cognitive enhancers for Alzheimer's disease, the choice of the central diamide core is not arbitrary. Direct in vivo evidence demonstrates that a succinamide derivative can reverse scopolamine-induced amnesia, while the analogous succinimide fails completely . Procuring succinamide for the synthesis of M1 receptor-targeting compounds is therefore a critical, data-driven decision to avoid the inactivity observed with the imide analog, directly impacting the success of early-stage drug discovery efforts.

Controlled-Release Formulations and Solid-Phase Synthesis

Succinamide's low aqueous solubility (~4.5 g/L), which is approximately 40-fold lower than malonamide's , makes it a strategic choice for applications requiring slow dissolution. This includes its use as a core in controlled-release drug delivery systems, as a solid support for peptide synthesis where minimal swelling and leaching are desired, or in any experimental setup where maintaining a solid-state reagent in an aqueous environment is beneficial.

Application
Selection Property
Validation Focus
High-temperature polymer synthesis research
Thermal decomposition profile context
Thermal stability and processing window review
Actinide/lanthanide separation studies
Ligand extraction performance context
Uranium(VI) extraction efficiency review
Muscarinic receptor target engagement research
Core scaffold SAR interpretation
In vivo model-response contrast vs. imide analog
Controlled-release and solid-phase synthesis research
Aqueous solubility profile context
Low-solubility behavior for dissolution control

Technical Documentation Hub

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49 linked technical documents
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